4-Methylbiphenyl

Descripción general

Descripción

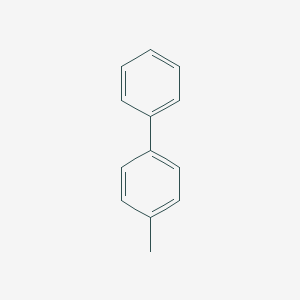

4-Methylbiphenyl, also known as 4-Phenyltoluene, is an organic compound with the chemical formula C13H12. It is a derivative of biphenyl where a methyl group is substituted at the para position of one of the phenyl rings. This compound is known for its applications in various fields, including the chemical industry, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylbiphenyl can be synthesized through several methods. One common approach involves the reaction of a halobenzene with p-tolylmagnesium halide in the presence of a catalyst comprising a transition metal and a polyether . Another method involves the reaction of chlorobenzonitrile with methylbenzeneboronic acid in the presence of a base and a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced using Grignard reagents. For example, p-tolylmagnesium bromide can be reacted with bromobenzene under controlled conditions to yield this compound . The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylbiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form the corresponding hydrocarbons.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

Oxidation: 4-Methylbenzoic acid.

Reduction: Toluene and biphenyl.

Substitution: 4-Nitrobiphenyl, 4-Sulfobiphenyl, and 4-Halobiphenyl.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Methylbiphenyl is characterized by its chemical formula and molecular weight of 168.24 g/mol. It features two benzene rings connected by a single bond, with a methyl group attached to one of the phenyl rings. This structure contributes to its unique properties, making it useful in various applications.

Flavoring Agent

This compound is recognized for its flavoring properties, particularly in the food industry. It has been detected in cocoa products, suggesting potential as a biomarker for cocoa consumption . Its anise-like and floral taste makes it suitable for use in flavor formulations.

Intermediate in Agrochemicals and Dyestuffs

In the agrochemical sector, this compound serves as an intermediate for synthesizing various pesticides and herbicides. Its ability to undergo further chemical transformations allows it to be incorporated into complex agrochemical structures. Additionally, it is used in the production of dyestuffs, contributing to the vibrant colors in textiles and other materials .

Pharmaceutical Applications

The compound is also utilized in pharmaceutical synthesis as an intermediate. Its derivatives can be modified to create active pharmaceutical ingredients (APIs) that exhibit desired biological activities. The versatility of this compound allows for the development of novel drugs targeting various health conditions .

Organic Light Emitting Diodes (OLEDs)

This compound plays a significant role in the field of organic electronics, particularly as an intermediate in the manufacture of OLEDs. Its properties contribute to the efficiency and stability of OLED materials, making it valuable for developing advanced display technologies .

Thermochemical Studies

Research has been conducted on the thermochemical properties of this compound, including its combustion enthalpies and sublimation enthalpies. Such studies provide insights into its stability and energy content, which are crucial for applications involving energy production and material synthesis .

Table 1: Thermochemical Properties of this compound

| Property | Value |

|---|---|

| Molar Enthalpy of Combustion | Measured via calorimetry |

| Standard Molar Enthalpy | Derived from combustion |

| Sublimation Enthalpy | Measured by microcalorimetry |

Environmental Monitoring

Given its presence in cocoa products, this compound may also serve as a potential biomarker for environmental monitoring related to food consumption patterns. Understanding its metabolic pathways could lead to advancements in nutritional studies and food safety assessments .

Case Study 1: Flavoring Applications

A study published in the Human Metabolome Database highlighted the detection of this compound in various cocoa products. This finding supports its application as a flavoring agent and suggests further research into its sensory properties could enhance food product development .

Case Study 2: Thermochemical Research

Research conducted at the University of Porto investigated the thermochemical properties of this compound using static-bomb combustion calorimetry. The results indicated that this compound exhibits significant stability compared to non-substituted biphenyls, making it a candidate for further industrial applications .

Mecanismo De Acción

The mechanism of action of 4-Methylbiphenyl primarily involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The methyl group on the phenyl ring activates the aromatic system, making it more susceptible to electrophilic attack. This property is exploited in various chemical transformations, including the synthesis of more complex aromatic compounds .

Comparación Con Compuestos Similares

Biphenyl: Lacks the methyl group, making it less reactive in electrophilic aromatic substitution reactions.

4,4’-Dimethylbiphenyl: Contains an additional methyl group, which further enhances its reactivity and alters its physical properties.

4-Chlorobiphenyl: Substituted with a chlorine atom, which changes its reactivity and applications.

Uniqueness: 4-Methylbiphenyl is unique due to the presence of the methyl group at the para position, which significantly influences its chemical behavior and reactivity. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Actividad Biológica

4-Methylbiphenyl (4-MBP) is an aromatic hydrocarbon that has garnered attention for its biological properties and potential applications in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity of 4-MBP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of biphenyl, characterized by the presence of a methyl group at the para position. Its chemical formula is , and it exhibits unique physical properties due to its aromatic structure.

Biological Activity Overview

The biological activity of 4-MBP has been studied in various contexts, particularly regarding its potential therapeutic effects and interactions with biological systems.

Antimicrobial Activity

Research indicates that 4-MBP exhibits antimicrobial properties. A study synthesized novel biphenyl tetrazoles, including derivatives of 4-MBP, which demonstrated significant antimicrobial activity against various bacterial strains. The findings suggested that the introduction of the methyl group enhances the compound's efficacy against pathogens .

Fluorescence Properties

4-MBP has distinct fluorescence characteristics that have been utilized in studies to understand molecular interactions. It shows three distinct fluorescence peaks at wavelengths of 321 nm, 352 nm, and 372 nm. These peaks are indicative of different molecular species formed under varying conditions, such as temperature and molecular arrangement . The excimer formation at 372 nm suggests potential applications in photonic devices and sensors.

The mechanisms underlying the biological activity of 4-MBP are multifaceted:

- Inhibition of Enzymatic Activity : Some studies have explored the role of biphenyl derivatives, including 4-MBP, in inhibiting enzymes related to cartilage degradation, specifically aggrecanase-1. This inhibition could have implications for treating osteoarthritis by preventing cartilage breakdown .

- Fluorescence-Based Detection : The fluorescence properties allow for the use of 4-MBP in detecting molecular interactions and dynamics within biological systems. Its ability to form excimers can be exploited for sensing applications in biochemical assays .

Case Studies and Research Findings

- Aggrecanase Inhibition : A study highlighted the potential of certain biphenyl derivatives as potent inhibitors of aggrecanase-1. The structural modifications, including methylation at the para position, were found to enhance inhibitory activity significantly .

- Antimicrobial Efficacy : In another investigation involving biphenyl tetrazoles derived from 4-MBP, researchers reported promising results against gram-positive and gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design efforts .

- Fluorescence Studies : The exploration of 4-MBP's fluorescence behavior under different conditions revealed insights into its molecular interactions with other compounds like naphthalene. This research contributes to understanding how structural variations affect photophysical properties .

Data Summary Table

| Property | Observation |

|---|---|

| Chemical Formula | |

| Fluorescence Peaks | 321 nm, 352 nm, 372 nm |

| Antimicrobial Activity | Effective against various bacterial strains |

| Aggrecanase-1 Inhibition | Potent inhibition observed in specific derivatives |

Propiedades

IUPAC Name |

1-methyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLCFHIKESPLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047177 | |

| Record name | 4-Phenyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS], Solid, White solid | |

| Record name | 4-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbiphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

267.00 to 268.00 °C. @ 760.00 mm Hg | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.00405 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbiphenyl | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1333/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00642 [mmHg] | |

| Record name | 4-Methylbiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

644-08-6 | |

| Record name | 4-Methylbiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=644-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407669 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Phenyltoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyltoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13J700766D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50 °C | |

| Record name | 4-Methylbiphenyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methylbiphenyl?

A1: this compound has the molecular formula C13H12 and a molecular weight of 168.23 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been used to characterize this compound. These include Nuclear Magnetic Resonance (NMR) [, ] for structural elucidation and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification [].

Q3: What is the significance of this compound in catalytic reactions?

A3: this compound is often used as a starting material or intermediate in various catalytic reactions, particularly in the synthesis of 4,4'-Dimethylbiphenyl [, , ]. This compound is highly valuable as a monomer in the production of thermotropic liquid crystals and engineering plastics.

Q4: What catalysts are commonly used for the methylation of this compound?

A4: Zeolites, especially HZSM-5, are frequently employed as catalysts for the methylation of this compound [, , ]. Modification of these zeolites with metal oxides like MgO has been shown to significantly enhance the selectivity towards 4,4'-Dimethylbiphenyl [, ].

Q5: What factors influence the selectivity of 4,4'-Dimethylbiphenyl production?

A5: Several factors can influence the selectivity of 4,4'-Dimethylbiphenyl production during the methylation of this compound. These include the type of zeolite catalyst [], the SiO2/Al2O3 ratio in the zeolite framework [], and the modification of the catalyst with metal oxides like MgO [, ].

Q6: What is the role of supercritical methanol in the methylation reaction?

A6: Supercritical methanol has been investigated as a reaction medium for the methylation of this compound [, , ]. It has been found to enhance the selectivity towards 4,4'-Dimethylbiphenyl compared to gaseous methanol, likely due to its unique solvation properties [, ].

Q7: What challenges are associated with the catalytic methylation of this compound?

A7: One of the main challenges in this reaction is the deactivation of the catalyst due to coke deposition [, ]. This necessitates regeneration of the catalyst to maintain its activity. Researchers are exploring strategies to mitigate catalyst deactivation and improve its lifespan.

Q8: How is computational chemistry applied to the study of this compound reactions?

A8: Computational methods, such as density functional theory (DFT) and ONIOM (our own N-layered integrated molecular orbital and molecular mechanics) methods, are used to elucidate the reaction mechanism of this compound methylation []. These studies can provide insights into the transition states, intermediates, and energy barriers involved in the reaction pathway.

Q9: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A9: Yes, 2D-QSAR models have been developed for 4'-Methylbiphenyl-2-oxadiazole derivatives, investigating their anti-inflammatory activity []. These models correlate the physicochemical properties and structural features of the molecules with their biological activity, aiding in the design of more potent derivatives.

Q10: Has the adsorption behavior of this compound been investigated?

A10: Yes, the adsorption of this compound on a β-cyclodextrin epichlorohydrin network polymer has been studied []. Understanding the adsorption characteristics of this compound on different materials is relevant to its separation, purification, and potential applications in environmental remediation.

Q11: What is known about the stability of this compound under different conditions?

A11: Studies have shown that this compound does not undergo rearrangement even after prolonged exposure to trifluoroacetic acid at elevated temperatures []. This suggests a good degree of stability under these conditions.

Q12: Is this compound considered a pollutant?

A12: this compound and other alkylated biphenyls can be found as components of crude oil [, ]. Their presence in the environment, particularly in marine ecosystems, raises concerns due to their potential toxicity and persistence [].

Q13: Are there any known microorganisms capable of degrading this compound?

A13: Yes, certain marine bacteria, including Alcaligenes sp. and Acinetobacter sp., have been identified as capable of degrading this compound []. Understanding the biodegradation pathways of these microorganisms is crucial for developing bioremediation strategies for oil-contaminated environments.

Q14: Do volatile hydrocarbons influence the biodegradation of this compound?

A14: Research has shown that the presence of volatile hydrocarbons can inhibit the methanogenic biodegradation of crude oil, which contains this compound []. This highlights the complex interplay of different hydrocarbons during biodegradation and the potential challenges in remediating environments contaminated with complex mixtures.

Q15: Are there any applications of this compound in organic synthesis?

A15: Yes, this compound can be used as a building block for the synthesis of more complex molecules. One example is its conversion to dibenzothiophene via sulfur bridging reactions, which are important in the preparation of various heterocyclic compounds [].

Q16: Has this compound been studied in the context of liquid crystals?

A16: Yes, this compound is a structural component of some liquid crystalline materials. For instance, energy transfer and migration processes have been investigated in liquid crystalline systems containing 4-Pentyl-4'-Methylbiphenyl [].

Q17: What is the role of this compound in the synthesis of pharmaceuticals?

A17: Derivatives of this compound, specifically 2-cyano-4'-methylbiphenyl (sartanbiphenyl), serve as crucial intermediates in the production of angiotensin II receptor antagonists, a class of antihypertensive drugs [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.